molecular formula C11H21NO5S B12506050 Tert-butyl (R)-4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Tert-butyl (R)-4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B12506050
M. Wt: 279.36 g/mol
InChI Key: KVACMKIYMUBDBC-UHFFFAOYSA-N
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Description

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the Boc (tert-butoxycarbonyl) protecting group and the isobutyl side chain adds to the compound’s structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isobutylamine derivative with a sulfur-containing reagent, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require acidic conditions, using reagents like trifluoroacetic acid to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to deprotected amines, which can be further functionalized.

Scientific Research Applications

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds for asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and processes. The Boc protecting group can be removed under specific conditions, enabling the compound to undergo further reactions and modifications.

Comparison with Similar Compounds

Similar Compounds

    Spirobenzosultams: These compounds also contain sulfur and nitrogen atoms in a cyclic structure but differ in their overall ring size and substituents.

    Bridged Bicyclic Sultams: These compounds have a more rigid structure due to the presence of a bicyclic system, which can influence their reactivity and applications.

Uniqueness

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific combination of a chiral center, Boc protecting group, and isobutyl side chain. This combination provides distinct reactivity and potential for selective interactions in various applications.

Properties

Molecular Formula

C11H21NO5S

Molecular Weight

279.36 g/mol

IUPAC Name

tert-butyl 4-(2-methylpropyl)-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C11H21NO5S/c1-8(2)6-9-7-16-18(14,15)12(9)10(13)17-11(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

KVACMKIYMUBDBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1COS(=O)(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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